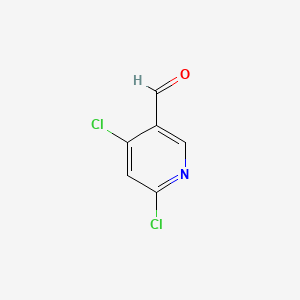

4,6-Dichloronicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYJFAHYRMPRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617056 | |

| Record name | 4,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-62-2 | |

| Record name | 4,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dichloronicotinaldehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloronicotinaldehyde is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant biological activities. Its unique structural features, including a reactive aldehyde group and two chlorine atoms on the pyridine ring, make it a versatile precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its application in the development of kinase inhibitors, with a focus on the Doublecortin-like kinase 1 (DCLK1) signaling pathway.

Core Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1060811-62-2 | [1][2][3] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 68-73 °C | AKSci J97115 |

| Boiling Point | 268.2±35.0 °C (Predicted) | [5] |

| Density | 1.488±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in chloroform and tetrahydrofuran (THF). | [4] |

| SMILES | O=Cc1cncc(Cl)c1Cl | [2] |

| InChI Key | AKYJFAHYRMPRDS-UHFFFAOYSA-N | [6] |

| Synonyms | 4,6-Dichloro-3-pyridinecarbaldehyde, 4,6-Dichloro-3-pyridinecarboxaldehyde, 4,6-Dichloropyridine-3-carbaldehyde | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of (4,6-dichloropyridin-3-yl)methanol.[4]

Materials:

-

(4,6-dichloropyridin-3-yl)methanol

-

Manganese dioxide (MnO₂)

-

Trichloromethane (Chloroform)

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).[4]

-

Add manganese dioxide (24 g, 280 mmol) to the solution.[4]

-

Stir the reaction mixture at 75 °C for 12 hours.[4]

-

Upon completion of the reaction, cool the mixture to room temperature.[4]

-

Filter the mixture through a pad of diatomaceous earth.[4]

-

Concentrate the filtrate under reduced pressure to yield this compound.[4] A typical yield for this reaction is around 90%.[4]

Representative Reaction: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a plausible condensation reaction of this compound with a hydrazine to form a pyrazolo[3,4-b]pyridine core, a common scaffold in kinase inhibitors.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

-

To this solution, add hydrazine hydrate (10 mmol) dropwise with stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Application in Drug Development: Targeting the DCLK1 Signaling Pathway

This compound is a valuable starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. One such kinase of interest is Doublecortin-like kinase 1 (DCLK1), which has been identified as a cancer stem cell marker and is involved in promoting tumor growth and metastasis in various cancers such as pancreatic, colon, and head and neck squamous cell carcinoma.[1][3]

DCLK1 is known to regulate several key signaling pathways, including the NOTCH, Wnt/β-catenin, and NF-κB pathways.[4][7] Inhibition of DCLK1 has been shown to downregulate the components of the NOTCH signaling pathway, leading to reduced cancer cell proliferation and invasion.[1][3]

The general workflow for the synthesis of a kinase inhibitor using this compound as a starting material is depicted below.

Caption: General synthetic workflow for kinase inhibitors.

A key reaction in the synthesis of many kinase inhibitors from this compound is the formation of a fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine or a pyrazolo[3,4-b]pyridine. This is typically achieved through a condensation reaction with a suitable binucleophile, followed by cyclization. The resulting scaffold can then be further modified to optimize its binding affinity and selectivity for the target kinase.

The DCLK1 signaling pathway, a target for inhibitors derived from such scaffolds, is illustrated below.

Caption: Simplified DCLK1-NOTCH signaling pathway.

In this pathway, DCLK1 positively regulates the NOTCH signaling cascade.[1] Activation of the NOTCH receptor leads to its cleavage and the release of the NOTCH intracellular domain (NICD). NICD then translocates to the nucleus, where it interacts with the transcription factor CSL to activate the expression of target genes such as HES and HEY.[1] These target genes, in turn, promote cellular processes that contribute to cancer progression, including proliferation, invasion, and metastasis.[1] DCLK1 inhibitors, which can be synthesized from precursors like this compound, block the activity of DCLK1, thereby inhibiting the downstream NOTCH signaling and mitigating its pro-tumorigenic effects.[1][3]

References

- 1. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,6-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4,6-dichloronicotinaldehyde, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. This document outlines a multi-step synthesis beginning from commercially available starting materials, including detailed experimental protocols and a summary of quantitative data.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a four-step process. The pathway commences with the conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate. This intermediate is then hydrolyzed to 4,6-dichloronicotinic acid. The carboxylic acid is subsequently reduced to the corresponding alcohol, (4,6-dichloropyridin-3-yl)methanol. Finally, a mild oxidation of the alcohol yields the target compound, this compound.

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction conditions and yields.

| Step | Reaction | Reactants | Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 4,6-dihydroxynicotinate → Ethyl 4,6-dichloronicotinate | Ethyl 4,6-dihydroxynicotinate | POCl₃ | Reflux | 2 | 90 |

| 2 | Ethyl 4,6-dichloronicotinate → 4,6-Dichloronicotinic acid | Ethyl 4,6-dichloronicotinate | NaOH, H₂O/THF/MeOH; then HCl | RT | - | ~96 |

| 3 | 4,6-Dichloronicotinic acid → (4,6-Dichloropyridin-3-yl)methanol | 4,6-Dichloronicotinic acid | 1. SOCl₂, 2. NaBH₄, MeOH | 5 - 25 | 7 | ~91 |

| 4 | (4,6-Dichloropyridin-3-yl)methanol → this compound | (4,6-Dichloropyridin-3-yl)methanol | MnO₂, Chloroform | 75 | 12 | 90 |

Experimental Protocols

Detailed methodologies for each key experimental step are provided below.

Step 1: Synthesis of Ethyl 4,6-dichloronicotinate

This procedure describes the conversion of ethyl 4,6-dihydroxynicotinate to ethyl 4,6-dichloronicotinate using phosphorus oxychloride.

Caption: Experimental workflow for the synthesis of Ethyl 4,6-dichloronicotinate.

Procedure: Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) is slowly added to phosphorus oxychloride (500 mL). The reaction mixture is then heated to reflux and maintained for 2 hours. After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured into ice water and stirred for 30 minutes. The aqueous mixture is extracted three times with ethyl acetate. The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield ethyl 4,6-dichloronicotinate (65 g, 90% yield).[1][2][3]

Step 2: Synthesis of 4,6-Dichloronicotinic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Caption: Experimental workflow for the synthesis of 4,6-Dichloronicotinic acid.

Procedure: Ethyl 4,6-dichloronicotinate is treated with a sodium hydroxide solution in a mixture of THF, methanol, and water. The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC). Following the reaction, the mixture is acidified with hydrochloric acid to precipitate the product. The resulting white solid is collected by filtration, washed with water, and dried to afford 4,6-dichloronicotinic acid with a typical yield of around 96%.[4]

Step 3: Synthesis of (4,6-Dichloropyridin-3-yl)methanol

This procedure outlines the reduction of 4,6-dichloronicotinic acid to (4,6-dichloropyridin-3-yl)methanol. The method is adapted from a similar reduction of a dichloropyridine carboxylate derivative.[5]

Caption: Experimental workflow for the synthesis of (4,6-Dichloropyridin-3-yl)methanol.

Procedure: 4,6-Dichloronicotinic acid is first converted to its acid chloride by reacting with thionyl chloride. The crude acid chloride is then dissolved in anhydrous methanol and cooled to 5°C. Sodium borohydride is added slowly to the solution. After stirring at 5°C for 2 hours, the mixture is allowed to warm to 25°C and stirred for an additional 5 hours. 5N hydrochloric acid is added to the reaction mixture, which is then extracted with ethyl acetate. The organic layer is washed with water and saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure to give (4,6-dichloropyridin-3-yl)methanol.

Step 4: Synthesis of this compound

The final step involves the oxidation of (4,6-dichloropyridin-3-yl)methanol to the target aldehyde.

Caption: Experimental workflow for the synthesis of this compound.

Procedure: (4,6-Dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) is dissolved in chloroform (100 mL). Manganese dioxide (24 g, 280 mmol) is added, and the reaction mixture is stirred at 75°C for 12 hours. Upon completion, the mixture is cooled to room temperature and filtered through a pad of diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield 4,6-dichloropyridine-3-carbaldehyde (2.9 g, 90% yield).

References

- 1. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4,6-Dichloronicotinaldehyde for Drug Discovery Professionals

For Immediate Release

This technical guide provides a comprehensive overview of 4,6-Dichloronicotinaldehyde, a key building block for the synthesis of potent kinase inhibitors. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical structure, IUPAC name, physicochemical properties, synthesis, and its application in the development of targeted therapeutics.

Chemical Structure and IUPAC Name

This compound is a substituted pyridine derivative with the following chemical structure:

Chemical Structure:

O

//

C

/ \

C C-Cl

// /

CH N

\ /

C=C-Cl

|

H

IUPAC Name: 4,6-dichloropyridine-3-carbaldehyde[1]

Synonyms: 4,6-dichloro-3-pyridinecarboxaldehyde, this compound[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. While ¹H NMR, ¹³C NMR, and IR spectral data are not extensively reported in the literature, they are available from various commercial suppliers upon request.[3][4][5]

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO | [2][5] |

| Molecular Weight | 176.00 g/mol | [2] |

| CAS Number | 1060811-62-2 | [2][5] |

| Appearance | White to light green solid | [1] |

| Melting Point | Not available in search results | |

| Boiling Point | 268.2±35.0 °C (Predicted) | [2] |

| ¹H NMR | Data not available in search results. | |

| ¹³C NMR | Data not available in search results. | |

| IR Spectrum | Data not available in search results. |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of (4,6-dichloropyridin-3-yl)methanol.

Experimental Protocol: Oxidation of (4,6-dichloropyridin-3-yl)methanol[6]

Materials:

-

(4,6-dichloropyridin-3-yl)methanol

-

Trichloromethane (CHCl₃)

-

Manganese dioxide (MnO₂)

-

Diatomaceous earth

Procedure:

-

Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in trichloromethane (100 mL).

-

Add manganese dioxide (24 g, 280 mmol) to the solution.

-

Stir the reaction mixture at 75 °C for 12 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield 4,6-dichloropyridine-3-carbaldehyde.

Yield: 2.9 g (90%)

Characterization:

-

Liquid chromatography-mass spectrometry (electrospray ionization) analysis: calculated value for C₆H₃Cl₂NO = 175; a weak [M+H]⁺ signal is observed.[2]

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable intermediate in medicinal chemistry, primarily for the synthesis of substituted pyridopyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity. The dichloro-substituted pyridine core provides two reactive sites for nucleophilic substitution, allowing for the construction of diverse molecular scaffolds.

Derivatives of this compound have shown significant inhibitory activity against several key kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Pim-1 Kinase

-

Heat Shock Protein 90 (Hsp90)

The general synthetic approach involves the condensation of this compound with a suitable amine-containing building block, followed by cyclization to form the pyridopyrimidine core.

Experimental Workflow: Synthesis of Pyridopyrimidine Derivatives

The following diagram illustrates a generalized workflow for the synthesis of pyridopyrimidine-based kinase inhibitors from this compound.

Detailed Experimental Protocol: Synthesis of a 2-amino-pyridopyrimidine derivative

This protocol is adapted from a similar synthesis and demonstrates the utility of this compound in constructing the pyridopyrimidine scaffold.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add this compound and guanidine hydrochloride to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization or column chromatography.

Target Signaling Pathways

The kinase inhibitors synthesized from this compound target key signaling pathways involved in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is often overexpressed in various cancers. It plays a crucial role in cell cycle progression and apoptosis by phosphorylating a number of downstream targets, including cell cycle regulators and pro-apoptotic proteins.

Hsp90 Chaperone Cycle

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins and key signaling molecules. Hsp90 inhibitors disrupt this chaperone cycle, leading to the degradation of client proteins and the inhibition of tumor growth.

Biological Activity of Derived Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyridopyrimidine derivatives synthesized from this compound and related precursors against various kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 4 | PIM-1 | 11.4 | [6] |

| Compound 10 | PIM-1 | 17.2 | [6] |

| Compound 6c | Pim-1 | 4620 | [7] |

| Compound 7a | Pim-1 | 1180 | [7] |

| Compound 7c | Pim-1 | 1380 | [7] |

| Compound 7d | Pim-1 | 1970 | [7] |

| Compound 6j | EGFR | 1.8 | [8] |

| Compound 5b | EGFR (WT) | 30.1 | [9] |

| Compound 5b | EGFR (T790M) | 12.8 | [9] |

| Compound 12 | EGFR (WT) | 14.5 | [10] |

| Compound 12 | EGFR (T790M) | 35.4 | [10] |

Conclusion

This compound is a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. Its straightforward synthesis and the reactivity of its dichloropyridine core allow for the efficient construction of diverse pyridopyrimidine libraries. The demonstrated activity of its derivatives against key oncogenic kinases such as EGFR, Pim-1, and clients of Hsp90 underscores its importance for academic and industrial researchers in the field of drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling further exploration of this promising scaffold in the quest for novel cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1060811-62-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1060811-62-2|this compound|BLD Pharm [bldpharm.com]

- 5. dovepress.com [dovepress.com]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physical properties like melting point and solubility of 4,6-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,6-Dichloronicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document includes a summary of its physical characteristics, a detailed experimental protocol for its synthesis, and a general methodology for the determination of its melting point and solubility.

Core Physical and Chemical Properties

This compound is a solid, chlorinated pyridine derivative with potential applications as a building block in the synthesis of more complex molecules. A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Melting Point | 68-73 °C | [1] |

| Calculated Solubility | 0.111 mg/mL | |

| Molecular Formula | C₆H₃Cl₂NO | [1][2][3][4] |

| Molecular Weight | 176.00 g/mol | [2][3][4] |

| Physical Form | Solid | [1] |

| CAS Number | 1060811-62-2 | [1][2][3][4][5] |

Experimental Protocols

Synthesis of this compound

A documented synthetic route to this compound involves a two-step process starting from ethyl 4,6-dichloronicotinate. The process includes the reduction of the ester to an alcohol, followed by oxidation to the aldehyde.[6]

Step 1: Reduction of Ethyl 4,6-dichloronicotinate to (4,6-dichloropyridin-3-yl)methanol

-

Materials: Ethyl 4,6-dichloronicotinate, Sodium borohydride (NaBH₄), Ethanol (EtOH).

-

Procedure:

-

Dissolve Ethyl 4,6-dichloronicotinate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4,6-dichloropyridin-3-yl)methanol.

-

Step 2: Oxidation of (4,6-dichloropyridin-3-yl)methanol to this compound [7]

-

Materials: (4,6-dichloropyridin-3-yl)methanol, Manganese dioxide (MnO₂), Chloroform (CHCl₃).

-

Procedure:

-

Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in 100 mL of chloroform in a round-bottom flask.[7]

-

Add activated manganese dioxide (24 g, 280 mmol) to the solution.[7]

-

Heat the reaction mixture to 75 °C and stir for 12 hours.[7]

-

Monitor the reaction for completion by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth (Celite).[7]

-

Wash the filter pad with chloroform.

-

Concentrate the filtrate under reduced pressure to obtain this compound.[7] The reported yield for this step is 90%.[7]

-

Determination of Physical Properties (General Protocols)

While specific experimental protocols for the determination of the melting point and solubility of this compound are not detailed in the reviewed literature, the following are general, widely accepted methods.

Melting Point Determination (Capillary Method)

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Finely powder a small sample of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point.

-

Solubility Determination (Equilibrium Saturation Method)

-

Materials: Analytical balance, vials with screw caps, constant temperature shaker, centrifuge, appropriate solvents.

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully remove a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualized Experimental Workflow

The synthetic pathway for this compound is a key experimental workflow.

References

- 1. 1060811-62-2 this compound AKSci J97115 [aksci.com]

- 2. CAS 1060811-62-2 | this compound - Synblock [synblock.com]

- 3. 1060811-62-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:1060811-62-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 1060811-62-2 [chemicalbook.com]

An In-depth Technical Guide to the Core Chemical Properties and Reactivity of 4,6-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential chemical properties, spectroscopic data, and reactivity of 4,6-Dichloronicotinaldehyde. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Key Chemical Properties

This compound, a heterocyclic compound, is a derivative of nicotinic acid. Its structure features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions and an aldehyde group at the 3-position.[1] This substitution pattern imparts unique chemical characteristics to the molecule. The presence of the chlorine atoms and the aldehyde group makes it a valuable intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 1060811-62-2 | [1][2][3][4] |

| Molecular Formula | C₆H₃Cl₂NO | [1][3][4] |

| Molecular Weight | 176.00 g/mol | [1][3] |

| Appearance | White to light green solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| Storage | Store in a dry, sealed place, often under inert atmosphere and at low temperatures (freezer, under -20°C) | [3][5][6] |

| SMILES | O=CC1=CN=C(Cl)C=C1Cl | [4][5] |

| InChI | 1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | [6] |

| InChI Key | AKYJFAHYRMPRDS-UHFFFAOYSA-N | [6] |

Spectroscopic Data

While specific spectral data can vary slightly based on the solvent and instrument used, the following provides a general overview of the expected spectroscopic characteristics for this compound.

| Data Type | Description |

| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal for the aldehyde proton further downfield. |

| ¹³C NMR | The carbon NMR spectrum should display six distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group. |

| Mass Spectrometry | The mass spectrum (electron ionization) would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Liquid chromatography-mass spectrometry (electrospray ionization) has been used for its analysis, with a calculated value for C6H3Cl2NO of 175.[2] |

Note: Detailed NMR, HPLC, and LC-MS data are often available from commercial suppliers upon request.[3][5][7]

Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the two chlorine substituents, and the reactivity of the aldehyde functional group.

3.1. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is electron-deficient, and the chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic aromatic substitution.[1] The electron-withdrawing effect of the aldehyde group further activates the ring towards nucleophilic attack. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace one or both chlorine atoms. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

3.2. Oxidation of the Aldehyde Group

The aldehyde functional group can be readily oxidized to a carboxylic acid using a range of oxidizing agents.[8][9][10] Common reagents for this transformation include potassium permanganate, chromium-based reagents (e.g., Jones reagent), and milder oxidants like silver oxide. The resulting 4,6-dichloronicotinic acid is also a valuable synthetic intermediate.

3.3. Reduction of the Aldehyde Group

The aldehyde can be reduced to the corresponding primary alcohol, (4,6-dichloropyridin-3-yl)methanol.[11] This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Diisobutylaluminium hydride (DIBAL-H) is another effective reagent for the selective reduction of aldehydes.[12]

3.4. Condensation Reactions

The aldehyde group can participate in various condensation reactions, such as the Wittig reaction to form alkenes or the Henry reaction with nitroalkanes.[1] These reactions allow for the elaboration of the side chain at the 3-position of the pyridine ring.

Caption: Key reaction pathways of this compound.

Experimental Protocols

4.1. Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of (4,6-dichloropyridin-3-yl)methanol.[2]

-

Materials:

-

(4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)

-

Trichloromethane (100 mL)

-

Manganese dioxide (24 g, 280 mmol)

-

Diatomaceous earth

-

-

Procedure:

-

Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a round-bottom flask.

-

Add manganese dioxide to the solution.

-

Stir the reaction mixture at 75 °C for 12 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

Cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

-

Expected Yield: Approximately 90%.[2]

Caption: Experimental workflow for the synthesis of this compound.

4.2. General Protocol for Nucleophilic Aromatic Substitution

This is a general guideline and may require optimization for specific substrates and nucleophiles.[13]

-

Reagents and Glassware:

-

Ensure all glassware is thoroughly dried.

-

Use anhydrous solvents (e.g., DMF, DMSO).

-

Ensure the nucleophile and any base used are of high purity and dry.

-

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Add the nucleophile (1.0-1.2 eq). If the nucleophile is neutral (e.g., an amine), a base may be required to generate the more reactive conjugate base.

-

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitor for completion.

-

Upon completion, perform an appropriate workup, which may involve quenching the reaction, extraction, and purification by chromatography or recrystallization.

-

4.3. General Protocol for Oxidation to Carboxylic Acid

-

Materials:

-

This compound

-

An appropriate oxidizing agent (e.g., potassium permanganate)

-

Suitable solvent (e.g., aqueous sulfuric acid)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Portion-wise add the oxidizing agent while maintaining a controlled temperature, potentially with an ice bath.

-

After the addition is complete, the reaction may require heating to proceed to completion.

-

Monitor the reaction progress.

-

Workup the reaction mixture to isolate the 4,6-dichloronicotinic acid, which may involve filtration, extraction, and purification.

-

4.4. General Protocol for Reduction to Alcohol

-

Materials:

-

This compound

-

A suitable reducing agent (e.g., sodium borohydride)

-

An appropriate solvent (e.g., methanol or ethanol)

-

-

Procedure:

-

Dissolve this compound in the solvent in a flask, potentially cooled in an ice bath.

-

Slowly add the reducing agent in portions.

-

Stir the reaction mixture at a low temperature or room temperature until the reaction is complete.

-

Quench the reaction carefully (e.g., with water or dilute acid).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting (4,6-dichloropyridin-3-yl)methanol.

-

Safety Information

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P260, P271, P280, P304+P340, P305+P351+P338, P405, P501.[6]

-

Signal Word: Warning.[6]

-

As with many chlorinated compounds, this compound should be handled with care due to potential toxicity.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. CAS 1060811-62-2: 4,6-dichloro-nicotinaldehyde [cymitquimica.com]

- 2. This compound | 1060811-62-2 [chemicalbook.com]

- 3. CAS 1060811-62-2 | this compound - Synblock [synblock.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 1060811-62-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1060811-62-2 [sigmaaldrich.cn]

- 7. 1060811-62-2 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.ucr.edu [chemistry.ucr.edu]

- 11. Reduction Reactions | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. asccollegekolhar.in [asccollegekolhar.in]

- 13. benchchem.com [benchchem.com]

A Technical Guide to 4,6-Dichloronicotinaldehyde and Its Role in Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloronicotinaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique substitution pattern on the pyridine ring renders it a versatile precursor for the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This technical guide provides an in-depth overview of the synonyms, key chemical data, detailed experimental protocols for its synthesis and subsequent reactions, and its significant application in the synthesis of kinase inhibitors, with a focus on the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853 (Fenebrutinib).

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical for seamless research and collaboration. This compound is known by several synonyms in chemical literature and commercial databases.

| Attribute | Value |

| Systematic Name | 4,6-Dichloropyridine-3-carbaldehyde |

| CAS Number | 1060811-62-2 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Synonyms | 4,6-Dichloro-3-pyridinecarbaldehyde, 4,6-Dichloro-3-pyridinecarboxaldehyde, 4,6-Dichloropyridine-3-carboxaldehyde, 3-Pyridinecarboxaldehyde, 4,6-dichloro- |

Synthesis of this compound

A reliable and scalable synthesis is paramount for the utilization of any chemical intermediate. A common and effective method for the preparation of this compound involves the oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of (4,6-dichloropyridin-3-yl)methanol[1]

This procedure details the synthesis of 4,6-dichloropyridine-3-carbaldehyde from (4,6-dichloropyridin-3-yl)methanol.[1]

Materials:

-

(4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)

-

Trichloromethane (100 mL)

-

Manganese dioxide (24 g, 280 mmol)

-

Diatomaceous earth

Procedure:

-

Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a suitable reaction flask.

-

Add manganese dioxide to the solution.

-

Stir the reaction mixture at 75 °C for 12 hours.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure to yield the product.

Results:

-

Product: 4,6-dichloropyridine-3-carbaldehyde[1]

-

Yield: 2.9 g (90%)[1]

-

Analysis: Liquid chromatography-mass spectrometry (electrospray ionization) analysis: calculated value for C₆H₃Cl₂NO = 175; a weak [M+H]⁺ signal was measured.[1]

Key Reactions of this compound in Organic Synthesis

The aldehyde functional group of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex drug molecules.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. While a specific protocol starting with this compound is not detailed in the provided literature, a general procedure can be adapted.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines. This two-step, one-pot process involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: The Case of GDC-0853 (Fenebrutinib)

A significant application of a dichloronicotinaldehyde derivative is in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0853 (Fenebrutinib).[2][3] BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[4][5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[5]

The B-Cell Antigen Receptor (BCR) Signaling Pathway and BTK Inhibition

The binding of an antigen to the B-cell receptor initiates a signaling cascade that leads to B-cell proliferation and differentiation. BTK is a key mediator in this pathway. GDC-0853 acts as an inhibitor of BTK, thereby blocking the downstream signaling and preventing the activation of pathways that promote the growth of malignant B-cells.[2][4]

Synthetic Route to GDC-0853

The synthesis of GDC-0853 involves a highly regioselective palladium-catalyzed C-N coupling of a tricyclic lactam with 2,4-dichloronicotinaldehyde (a positional isomer of this compound).[2][3] This key step highlights the importance of dichloronicotinaldehydes as precursors in the synthesis of complex, biologically active molecules. The resulting intermediate then undergoes a Suzuki-Miyaura cross-coupling and subsequent reduction of the aldehyde to afford the final drug substance.[2][3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group allow for its incorporation into complex molecular scaffolds. The prominent role of a closely related isomer in the synthesis of the BTK inhibitor GDC-0853 underscores the significance of dichloronicotinaldehydes in the development of targeted therapies for cancers and autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.

References

Initial Investigations into the Biological Activity of 4,6-Dichloronicotinaldehyde: A Proposed Research Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed framework for the initial investigation into the biological activities of 4,6-Dichloronicotinaldehyde. To date, dedicated research on the bioactivity of this specific compound is not extensively available in the public domain. Consequently, this document leverages data and methodologies from studies on structurally related compounds, such as dichlorinated aromatic aldehydes and similar heterocyclic scaffolds, to propose a comprehensive research plan. The guide details potential antimicrobial and anticancer activities, provides detailed experimental protocols for their assessment, and presents hypothetical signaling pathways and experimental workflows. The objective is to provide a foundational resource for researchers initiating studies on this compound, enabling a structured and informed approach to its biological evaluation.

Introduction

This compound is a halogenated pyridinecarboxaldehyde with the chemical formula C₆H₃Cl₂NO.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an aldehyde group, suggests potential for a range of biological activities. Halogenated organic compounds are integral to many pharmaceuticals and agrochemicals, often exhibiting enhanced biological efficacy. The aldehyde functional group is also a key feature in various bioactive molecules. While direct studies on this compound are scarce, research on analogous compounds provides a strong rationale for investigating its potential as an antimicrobial or anticancer agent.

This guide will explore these potential activities by examining published research on similar molecules. It will provide detailed experimental protocols and data presentation formats to guide future research endeavors.

Potential Biological Activities and Investigatory Approaches

Based on the biological activities of structurally related compounds, two primary areas of investigation are proposed for this compound: antimicrobial and anticancer activities.

Antimicrobial Activity

The presence of chlorine atoms on an aromatic ring is a common feature in many antimicrobial compounds. For instance, the antiseptic lozenge components amylmetacresol and 2,4-dichlorobenzyl alcohol have demonstrated broad-spectrum bactericidal activity.[2] Similarly, derivatives of cinnamaldehyde, an unsaturated aldehyde, have shown antimicrobial effects against pathogenic bacteria like Acinetobacter baumannii.[3] These findings suggest that this compound could possess antimicrobial properties.

a) Determination of Minimum Inhibitory Concentration (MIC):

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), this compound stock solution, and a spectrophotometer.

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

b) Determination of Minimum Bactericidal Concentration (MBC):

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Procedure:

-

Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto agar plates.

-

Plates are incubated at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Quantitative data from antimicrobial assays should be presented in a clear, tabular format.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| This compound | S. aureus ATCC 25923 | Data to be determined | Data to be determined |

| This compound | E. coli ATCC 25922 | Data to be determined | Data to be determined |

| Cinnamaldehyde Analog 4 | A. baumannii ATCC 19606 | 32[3] | Not Reported |

| Amylmetacresol/DCBA | S. pyogenes | >3 log10 reduction in CFUs at 1 min[2] | Not Reported |

Anticancer Activity

Dichlorinated aromatic compounds have been a focus of anticancer drug development. For example, novel dichloroacetophenone-based compounds have been identified as potent inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1), a promising target in cancer metabolism.[4][5] Furthermore, 2-phenol-4,6-dichlorophenyl-pyridines have been shown to inhibit topoisomerases, crucial enzymes in DNA replication, leading to anticancer effects.[6] These examples suggest that this compound could exhibit cytotoxic activity against cancer cell lines.

a) Cell Viability Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Materials: Human cancer cell lines (e.g., MCF-7, HCT116), normal cell line (e.g., HEK293), DMEM or RPMI-1640 medium, fetal bovine serum (FBS), this compound, MTT reagent, and a microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

-

b) Cell Cycle Analysis:

Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution.

-

Procedure:

-

Treat cancer cells with this compound at concentrations around its IC₅₀ for 24-48 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.

-

Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cytotoxicity data should be summarized to allow for easy comparison of potency against different cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 (Breast Cancer) | Data to be determined |

| This compound | HCT116 (Colon Cancer) | Data to be determined |

| This compound | HEK293 (Normal Kidney) | Data to be determined |

| Dichloroacetophenone 6u | A375 (Melanoma) | 1.1 - 3.8[5] |

| DVL Inhibitor (S)-1 | HCT116 (Colon Cancer) | 7.1 ± 0.6[7] |

Visualizing Methodologies and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following are examples of how Graphviz can be used to create such visualizations in the context of investigating this compound.

Experimental Workflow for Biological Activity Screening

Caption: Proposed workflow for the biological evaluation of this compound.

Hypothetical Signaling Pathway Inhibition

Should this compound show anticancer activity, it might act by inhibiting key signaling pathways. For example, if it were found to inhibit a protein kinase like PDHK1, the following diagram illustrates the potential mechanism.

References

- 1. CAS 1060811-62-2 | this compound - Synblock [synblock.com]

- 2. dovepress.com [dovepress.com]

- 3. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Versatile Heterocyclic Building Block: A Technical Guide to 4,6-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of versatile building blocks is paramount for the efficient synthesis of novel and complex molecular architectures. Among these, heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. 4,6-Dichloronicotinaldehyde, a disubstituted pyridine derivative, has emerged as a highly valuable and reactive intermediate. Its unique structural features—a pyridine ring bearing two reactive chlorine atoms and an aldehyde functionality—offer multiple avenues for synthetic elaboration, making it a powerful tool in the construction of diverse and biologically significant heterocyclic systems.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a heterocyclic building block. It is intended to serve as a detailed resource for researchers, chemists, and professionals in the field of drug discovery and development, offering insights into its synthetic utility and the biological potential of the resulting compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1060811-62-2 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| Appearance | White to light green solid |

| Purity | Typically ≥96% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding alcohol, (4,6-dichloropyridin-3-yl)methanol.

Experimental Protocol: Oxidation of (4,6-dichloropyridin-3-yl)methanol[1]

-

Materials:

-

(4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol)

-

Manganese dioxide (24 g, 280 mmol)

-

Trichloromethane (100 mL)

-

Diatomaceous earth

-

-

Procedure:

-

Dissolve (4,6-dichloropyridin-3-yl)methanol in trichloromethane in a round-bottom flask.

-

Add manganese dioxide to the solution.

-

Stir the reaction mixture at 75 °C for 12 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

-

Yield: 2.9 g (90%)[1]

-

Analysis: Liquid chromatography-mass spectrometry (electrospray ionization) calculated for C₆H₃Cl₂NO = 175; a weak [M+H]⁺ signal is observed[1].

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the two chlorine substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms makes the ring susceptible to nucleophilic aromatic substitution, while the aldehyde group readily participates in condensation and other classical aldehyde reactions.

Nucleophilic Aromatic Substitution

The chlorine atoms at the 4- and 6-positions can be selectively displaced by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the stepwise and controlled construction of highly substituted pyridine scaffolds, which are prevalent in many biologically active compounds.

Condensation Reactions

The aldehyde functionality is a versatile handle for introducing a wide range of molecular diversity. It readily undergoes condensation reactions with active methylene compounds in what is known as the Knoevenagel condensation. This reaction is fundamental in the elaboration of side chains and the formation of new carbon-carbon double bonds.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyridines

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. This scaffold is of great interest in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Biological Activity of Derived Compounds

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential in drug discovery, exhibiting a range of biological activities.

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. These compounds have been shown to inhibit various cancer cell lines through different mechanisms of action.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9a | Hela | 2.59 | [2] |

| Compound 14g | MCF7 | 4.66 | [2] |

| Compound 14g | HCT-116 | 1.98 | [2] |

| Compound 8b | A-549 (lung) | 2.9 | [3][4] |

| Compound 8b | HEPG2 (liver) | 2.6 | [3][4] |

| Compound 8b | HCT-116 (colon) | 2.3 | [3][4] |

| Compound 9d | A549 (lung) | 3.06 | [5] |

Anti-inflammatory Activity

Pyrazolo[3,4-b]pyridines have also been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 51 | IL-6 | 0.2 | [6] |

| Compound 52 | IL-6 | 0.3 | [6] |

| Compound 56 | IL-6 | 0.16 | [6] |

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a key component of several kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Larotrectinib | TRKA | 3.0 | [7] |

| Larotrectinib | TRKB | 13 | [7] |

| Larotrectinib | TRKC | 0.2 | [7] |

| Entrectinib | TRKA | 1 | [7] |

| Entrectinib | TRKB | 3 | [7] |

| Entrectinib | TRKC | 5 | [7] |

| Compound C03 | TRKA | 56 | [7] |

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant potential in the synthesis of complex, biologically active molecules. Its readily available nature and the differential reactivity of its aldehyde and chloro-substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated utility of this building block in the synthesis of compounds with potent anticancer and anti-inflammatory activities, particularly those based on the pyrazolo[3,4-b]pyridine scaffold, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding for researchers to explore and exploit the full synthetic potential of this compound in their pursuit of novel therapeutics and functional materials.

References

- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density and Electrophilic Character of 4,6-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron density distribution and electrophilic character of 4,6-Dichloronicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of two electron-withdrawing chlorine atoms and an aldehyde group on the pyridine ring profoundly influences its reactivity, making it a valuable precursor for the synthesis of various pharmaceutical and agrochemical agents. This document outlines the theoretical framework for understanding its electronic properties, supported by hypothetical computational data, and provides detailed experimental protocols for its characterization.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₆H₃Cl₂NO.[1] Its structure, featuring a pyridine nucleus with chlorine substituents at the 4 and 6 positions and an aldehyde group at the 3-position, imparts a significant electrophilic character to the molecule. The electron-withdrawing nature of the chlorine atoms and the aldehyde group creates electron-deficient centers, making the compound susceptible to nucleophilic attack. This reactivity is pivotal for its use as a building block in the development of more complex molecules with desired biological activities. Understanding the nuances of its electron density and electrophilic nature is crucial for designing synthetic routes and predicting its behavior in chemical reactions.

Theoretical Analysis of Electron Density and Electrophilicity

The electronic properties of this compound can be thoroughly investigated using computational chemistry, particularly Density Functional Theory (DFT). DFT calculations provide a robust method for modeling the electronic structure and predicting various molecular properties.

Computational Methodology

A typical computational approach to analyze the electron density and electrophilicity of this compound would involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.

-

Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Electron Density Calculation: The electron density distribution is calculated to identify electron-rich and electron-deficient regions.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the atomic charges and understand orbital interactions.

A common choice for such calculations is the B3LYP hybrid functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules. To simulate a solution environment, a Polarizable Continuum Model (PCM) can be employed.

Caption: Computational workflow for theoretical analysis.

Predicted Electronic Properties

Based on the known electronic effects of the substituents, the following quantitative data can be predicted for this compound. The chlorine atoms and the aldehyde group are strongly electron-withdrawing, which is expected to significantly decrease the electron density on the pyridine ring, particularly at the carbon atoms attached to these groups and at the ortho and para positions relative to the nitrogen atom.

Table 1: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| N1 | -0.550 |

| C2 | +0.200 |

| C3 (aldehyde) | +0.450 |

| C4 (Cl) | +0.350 |

| C5 | -0.150 |

| C6 (Cl) | +0.380 |

| H (aldehyde) | +0.100 |

| O (aldehyde) | -0.400 |

| Cl (at C4) | -0.180 |

| Cl (at C6) | -0.190 |

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values

| Region of Molecule | Predicted MEP (kcal/mol) | Interpretation |

| Carbonyl carbon of the aldehyde group | +45.0 | Highly electrophilic |

| Carbon atoms attached to chlorine (C4 and C6) | +30.0 to +35.0 | Electrophilic |

| Nitrogen atom of the pyridine ring | -50.0 | Nucleophilic |

| Oxygen atom of the aldehyde group | -40.0 | Nucleophilic |

Experimental Characterization

The electrophilic character and electron density of this compound can be experimentally probed using various spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. This data provides direct evidence of the electronic effects of the substituents.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software.

Caption: Workflow for X-ray crystallography.

Table 3: Expected Bond Lengths from X-ray Crystallography

| Bond | Expected Bond Length (Å) | Rationale |

| C4-Cl | 1.73 | Shorter than a typical C-Cl single bond due to some double bond character. |

| C6-Cl | 1.72 | Similar to C4-Cl. |

| C3-C(aldehyde) | 1.48 | Typical C-C single bond length. |

| C=O (aldehyde) | 1.21 | Typical C=O double bond length. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, is highly sensitive to the electron density around atomic nuclei. Electron-withdrawing groups deshield the adjacent carbon atoms, causing their resonance signals to appear at a higher chemical shift (downfield).

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.

-

Data Processing: The acquired data is Fourier transformed and processed to obtain the final spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 152 | Deshielded by the adjacent nitrogen atom. |

| C3 (aldehyde) | 188 | Highly deshielded due to the electronegative oxygen atom. |

| C4 | 155 | Deshielded by the attached chlorine atom and the ring nitrogen. |

| C5 | 125 | Least deshielded carbon on the ring. |

| C6 | 158 | Highly deshielded by the attached chlorine atom and the ring nitrogen. |

Reactivity and Applications in Drug Development

The pronounced electrophilic character of this compound makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The chlorine atoms can be displaced by various nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions, and the aldehyde group can undergo a wide range of transformations such as condensation, oxidation, and reduction.

Caption: Synthetic utility of this compound.

Conclusion

This compound possesses a distinct electronic profile characterized by significant electron deficiency at the pyridine ring carbons, particularly at the sites of substitution. This high degree of electrophilicity, driven by the cumulative electron-withdrawing effects of the two chlorine atoms and the aldehyde group, is the cornerstone of its chemical reactivity. Both theoretical predictions and experimental observations consistently point towards the carbonyl carbon and the chlorinated positions as primary sites for nucleophilic attack. A thorough understanding of these electronic properties is paramount for leveraging this compound as a strategic building block in the rational design and synthesis of novel therapeutic agents and other high-value chemical entities.

References

A Technical Guide to the Handling and Storage of 4,6-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and appropriate storage of 4,6-Dichloronicotinaldehyde (CAS No. 1060811-62-2). Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Data

Quantitative and qualitative data for this compound are summarized below. This information is compiled from various supplier safety data sheets and chemical databases.

| Property | Value |

| Chemical Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol |

| CAS Number | 1060811-62-2 |

| Appearance | Solid, powder |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C or in a freezer (under -20°C)[1][2] |

| Storage Conditions | Store in a dry, sealed container under an inert atmosphere[3] |

| Boiling Point | 268.2±35.0 °C (Predicted)[1] |

| Density | 1.488±0.06 g/cm³ (Predicted)[1] |

Experimental Protocols

While specific experimental protocols for various applications of this compound are proprietary and application-dependent, the following general procedure outlines the safe handling and preparation of solutions in a laboratory setting.

Objective: To safely handle solid this compound and prepare a stock solution.

Materials:

-

This compound (solid)

-

Appropriate solvent (e.g., DMSO, DMF, Ethanol)

-

Calibrated balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask

-

Pipettes

-

Vortex mixer or sonicator

-

Personal Protective Equipment (see Section 3)

Procedure:

-

Preparation:

-

Ensure the work area, typically a chemical fume hood, is clean and free of clutter.

-

Verify that all necessary safety equipment, including an eyewash station and safety shower, is accessible.

-

Don all required personal protective equipment (PPE).

-

-

Weighing the Compound:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

In a chemical fume hood, carefully open the container.

-

Using a clean spatula, transfer the desired amount of the solid compound onto a tared weighing paper or boat on a calibrated analytical balance.

-

Record the exact weight.

-

Securely close the main container of the solid compound.

-

-

Solution Preparation:

-

Carefully transfer the weighed solid into a volumetric flask of the appropriate size.

-

Add a portion of the desired solvent to the flask, ensuring not to fill to the mark.

-

Agitate the flask gently to dissolve the solid. A vortex mixer or sonicator may be used to aid dissolution.

-

Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Invert the flask several times to ensure a homogenous solution.

-

-

Storage of Solution:

-

Transfer the prepared solution into a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, and date of preparation.

-

Store the solution under the recommended conditions, typically refrigerated or frozen, and protected from light.

-

Safe Handling and Personal Protective Equipment (PPE)

Due to its chemical nature as a chlorinated pyridine derivative and an aldehyde, this compound requires careful handling to avoid exposure.

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Ensure that an eyewash station and safety shower are readily available.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[4]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator may be necessary.

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound.

-

Temperature: Store in a refrigerator at 2-8°C or in a freezer.[1][2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[3] Aldehydes are susceptible to oxidation, and storing under inert gas can prolong shelf life.

-

Container: Keep the container tightly sealed and in a dry place.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Spill and Waste Disposal

Spill Response:

-

In case of a spill, evacuate the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[4]

-

Collect the absorbed material into a sealed container for hazardous waste.[4]

-

Clean the spill area thoroughly.

-

Do not allow the chemical to enter drains.[4]

Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Containers should be triple-rinsed and disposed of appropriately.

Workflow and Pathway Diagrams

The following diagrams illustrate the recommended workflow for handling and storing this compound.

Caption: Safe handling workflow for this compound.

Caption: Decision tree for storage of this compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4,6-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dichloronicotinaldehyde in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is a valuable precursor for the synthesis of a wide array of substituted pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, accentuated by two chlorine atoms and an aldehyde group, renders the C4 and C6 positions highly susceptible to nucleophilic attack.

Introduction to Nucleophilic Aromatic Substitution on this compound